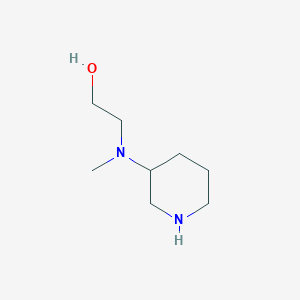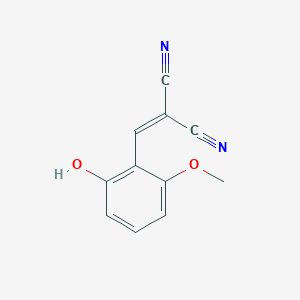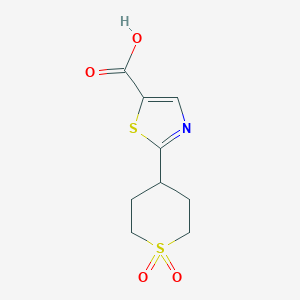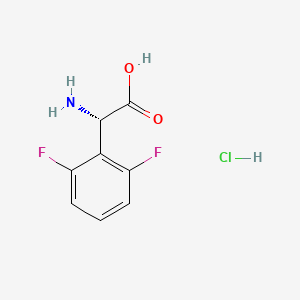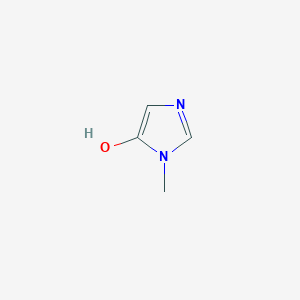![molecular formula C8H3ClF3N3 B13132145 4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)
4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with a chloro group at the 4th position and a trifluoromethyl group at the 7th position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine typically involves multi-step processes. One common method includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as ethyl 2-cyano-4,4-dimethoxybutanoate, which is obtained by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of Pyrimidine Ring: The intermediate is then reacted with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: The compound undergoes cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the compound is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
科学研究应用
4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as thymidylate synthase and kinases, which play crucial roles in cellular processes.
Pathways Involved: It can inhibit the activity of these enzymes, leading to disruption of DNA synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the trifluoromethyl group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in having both chloro and trifluoromethyl groups but differs in the position of these substituents.
Uniqueness
4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is unique due to the specific positioning of the chloro and trifluoromethyl groups, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various fields .
属性
分子式 |
C8H3ClF3N3 |
|---|---|
分子量 |
233.58 g/mol |
IUPAC 名称 |
4-chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H3ClF3N3/c9-6-4-1-2-5(8(10,11)12)15-7(4)14-3-13-6/h1-3H |
InChI 键 |
BVOQHUMJGBROQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C(=NC=N2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



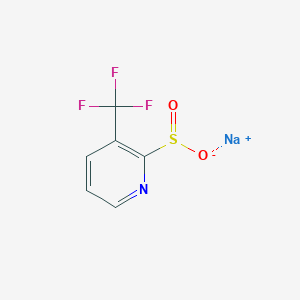
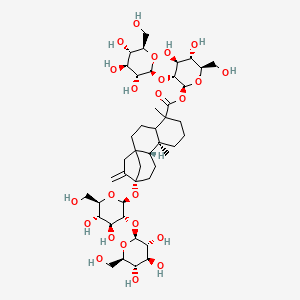
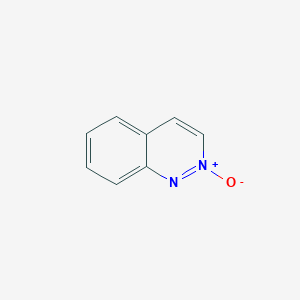
![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)
